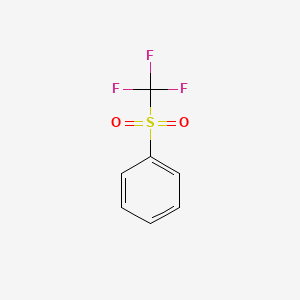

Phenyl trifluoromethyl sulfone

Cat. No. B1584646

Key on ui cas rn:

426-58-4

M. Wt: 210.18 g/mol

InChI Key: UPGBQYFXKAKWQC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06803477B2

Procedure details

Into a dry 250 mL Schlenk flask under an argon atmosphere, was added 5.14 g Mg turnings (214 mmol) and 32.3 g (214 mmol) t-butyldimethylsilyl chloride in 150 mL DMF at −30° C. Subsequently, 15.0 g (71.4 mmol) of 1 in 10 mL DMF was added slowly via a syringe. The reaction mixture was stirred at room temperature at −30° C. for 1 h, and then at room temperature for another 2 h until all the starting material was consumed (19F NMR showed that the conversion was 75%). The reaction mixture was washed with ice water, followed by extraction with pentane (30 mL×4 ). Combined pentane phase was further washed carefully with cold 98% sulfuric acid (20 mL×4) to remove most of the siloxane and silanol. Then the pentane phase was washed with cold NaHCO3 aqueous solution three times until pH paper indicated neutral pH. The pentane phase was dried over MgSO4 and solvent evaporated to give a crude product that was fractionally distilled to give 7.46 g colorless liquid 16 (95° C./410 Torr), which turned to a transparent crystalline solid at room temperature (m.p. 52˜54° C., sublimes), yield 57%. 1H NMR (500 MHz, CDCl3): δ0.20 (s, 6H); 0.99 (s, 9H). 13C NMR (125 MHz, CDCl3): δ−8.8; 16.0; 26.0; 132.0 (q, 1JC-F=323.8 Hz, CF3). 19F NMR (470 MHz, CDCl3): δ−61.8. 29Si NMR (99 MHz, CDCl3): δ8.4 (q, 1JSi-F=32.8 Hz). GC-MS (m/z): 184 (M+), 127 (M+-tBu), 115 (M+-CF3), 99 (M+-CF3—CH3), 57 (tBu+). High-resolution GC-MS (EI): m/z calculated for C7H15F3Si (M+) 184.0895, found 184.0943.

[Compound]

Name

Mg

Quantity

5.14 g

Type

reactant

Reaction Step One

Name

Yield

57%

Identifiers

|

REACTION_CXSMILES

|

[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].C1(S([C:18]([F:21])([F:20])[F:19])(=O)=O)C=CC=CC=1>CN(C=O)C>[F:21][C:18]([Si:1]([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2])([F:19])[F:20]

|

Inputs

Step One

[Compound]

|

Name

|

Mg

|

|

Quantity

|

5.14 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

32.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[Si](C)(C)(C(C)(C)C)Cl

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

|

Setpoint

|

-30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at room temperature at −30° C. for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature for another 2 h until all the starting material was consumed (19F NMR

|

|

Duration

|

2 h

|

WASH

|

Type

|

WASH

|

|

Details

|

The reaction mixture was washed with ice water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

followed by extraction with pentane (30 mL×4 )

|

WASH

|

Type

|

WASH

|

|

Details

|

Combined pentane phase was further washed carefully with cold 98% sulfuric acid (20 mL×4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the siloxane and silanol

|

WASH

|

Type

|

WASH

|

|

Details

|

Then the pentane phase was washed with cold NaHCO3 aqueous solution three times

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The pentane phase was dried over MgSO4 and solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a crude product that

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was fractionally distilled

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(F)(F)[Si](C)(C)C(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.46 g | |

| YIELD: PERCENTYIELD | 57% | |

| YIELD: CALCULATEDPERCENTYIELD | 56.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |